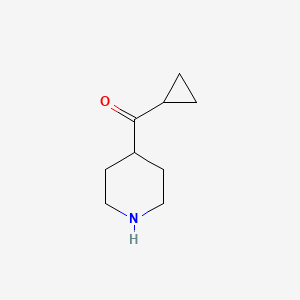

Cyclopropyl(piperidin-4-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl(piperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9(7-1-2-7)8-3-5-10-6-4-8/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHLYSMNXJLMIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295500 | |

| Record name | Cyclopropyl-4-piperidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332455-35-2 | |

| Record name | Cyclopropyl-4-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332455-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl-4-piperidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Cyclopropyl Moiety in Molecular Design

The cyclopropyl (B3062369) group, the smallest carbocyclic ring, is a highly valuable substituent in modern medicinal chemistry. scientificupdate.comsemanticscholar.org Its incorporation into molecular structures can profoundly influence a compound's physicochemical and pharmacological properties. nih.gov The strained three-membered ring imparts unique electronic and conformational characteristics. wikipedia.org

One of the key advantages of the cyclopropyl moiety is its ability to provide conformational rigidity to a molecule. iris-biotech.de By locking flexible chains into a more defined orientation, it can lead to a more favorable entropic profile for binding to biological targets. nih.goviris-biotech.de This rigidity can also be exploited to fix the configuration of adjacent double bonds, which is crucial for studying structure-activity relationships. iris-biotech.de

From a physicochemical standpoint, the cyclopropyl group is often used to modulate lipophilicity. For instance, it can serve as a less lipophilic replacement for isopropyl or phenyl groups. iris-biotech.de Furthermore, its C-H bonds are stronger than those in typical alkyl chains, which can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. scientificupdate.comhyphadiscovery.com This has been a successful strategy to improve the pharmacokinetic profiles of drug candidates. hyphadiscovery.com The cyclopropyl ring can also serve as a bioisostere for other chemical groups, such as a vinyl group or a carbonyl group, allowing for fine-tuning of a molecule's properties while maintaining its core binding interactions.

Below is a table summarizing the key properties and advantages of incorporating a cyclopropyl moiety in molecular design:

| Property | Advantage in Molecular Design |

| Conformational Rigidity | - Pre-organizes the molecule for target binding- Reduces entropic penalty upon binding- Fixes the geometry of adjacent functionalities iris-biotech.de |

| Metabolic Stability | - Increased resistance to oxidative metabolism (CYP450) scientificupdate.comhyphadiscovery.com |

| Physicochemical Properties | - Can modulate lipophilicity iris-biotech.de- Influences pKa iris-biotech.de |

| Bioisosterism | - Can act as a mimic for other functional groups (e.g., alkenes) scientificupdate.com |

| Potency and Selectivity | - Can enhance binding affinity and selectivity for the target semanticscholar.orgnih.gov |

Role of the Piperidine Scaffold in Pharmaceutical Sciences

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds found in pharmaceuticals. nih.govnih.gov Its prevalence is a testament to its versatility and favorable drug-like properties. arizona.edu Piperidine and its derivatives are key components in a vast array of approved drugs and clinical candidates, spanning a wide spectrum of therapeutic areas. nih.govijnrd.org

The importance of the piperidine scaffold can be attributed to several factors. The nitrogen atom can be readily protonated at physiological pH, allowing for the formation of ionic interactions with biological targets and improving aqueous solubility. The saturated ring system provides a three-dimensional framework that can be functionalized at various positions to optimize binding affinity and selectivity. acs.org This structural flexibility allows for the creation of diverse chemical libraries for drug discovery. researchgate.net

Derivatives of piperidine have demonstrated a broad range of pharmacological activities, including but not limited to:

Central Nervous System (CNS) activity: Many antipsychotics, antidepressants, and analgesics incorporate the piperidine motif. arizona.eduijnrd.org

Antihistaminic activity: Several well-known antihistamines feature a piperidine ring. arizona.edu

Anticancer activity: The scaffold is present in a number of anticancer agents. arizona.eduencyclopedia.pub

Antiviral and Antimicrobial activity: Piperidine derivatives have been investigated for their potential as antiviral and antimicrobial agents. ijnrd.org

The following table highlights some therapeutic areas where piperidine-containing compounds have made a significant impact:

| Therapeutic Area | Example of Pharmacological Activity |

| Central Nervous System | Antipsychotic, Antidepressant, Analgesic arizona.eduijnrd.org |

| Allergy | Antihistamine arizona.edu |

| Oncology | Anticancer arizona.eduencyclopedia.pub |

| Infectious Diseases | Antiviral, Antimicrobial ijnrd.org |

| Cardiovascular | Antiarrhythmic, Anticoagulant arizona.edu |

Overview of Research Trajectories for Cyclopropyl Piperidin 4 Yl Methanone and Its Analogs

Synthesis of the Cyclopropylcarbonyl Unit

The cyclopropyl ring, a strained three-membered carbocycle, imparts unique conformational and electronic properties to molecules. Its incorporation as a carbonyl derivative is a common strategy in medicinal chemistry. The synthesis of this unit typically involves the initial formation of a cyclopropane (B1198618) precursor, which is then elaborated into the required carbonyl functionality.

The formation of the cyclopropane ring is a cornerstone of organic synthesis, with numerous methods developed for its construction. A primary route involves the addition of a carbene or carbenoid to an alkene. wikipedia.org The Simmons-Smith reaction, for instance, utilizes a zinc carbenoid (iodomethylzinc iodide) to stereospecifically convert alkenes into cyclopropanes in a concerted fashion. nih.gov

Another prevalent strategy employs metal-catalyzed reactions of diazo compounds with olefins. researchgate.net Rhodium(II) and gold(I) complexes are particularly effective catalysts for decomposing diazo precursors, like methyl phenyldiazoacetate, to generate donor-acceptor carbenes that readily undergo cyclopropanation. wikipedia.orgrsc.org The choice of catalyst can influence the stereoselectivity of the reaction. Furthermore, intramolecular cyclization reactions serve as a powerful alternative. For example, the treatment of appropriately substituted 1,3-dihalides with a strong base can induce a 3-exo-trig cyclization, as seen in the first synthesis of cyclopropane via a Wurtz coupling. wikipedia.org

Below is a summary of common cyclopropanation approaches:

| Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple (or Et₂Zn) | Stereospecific addition of a zinc carbenoid to an alkene. | nih.gov |

| Metal-Catalyzed Diazo Decomposition | Diazo compounds (e.g., ethyl diazoacetate), Rh(II) or Au(I) catalysts | Catalytic decomposition of a diazo compound generates a carbene which adds to an alkene. | researchgate.netrsc.org |

| Johnson–Corey–Chaykovsky Reaction | Sulfur ylides, electron-poor olefins | Generation of cyclopropanes from the reaction of a sulfur ylide with α,β-unsaturated carbonyl compounds. | wikipedia.org |

| Intramolecular Cyclization (Wurtz) | 1,3-dihalides, strong base or reactive metal | Base-induced carbanion formation followed by intramolecular halide displacement. | wikipedia.org |

Once a stable cyclopropane precursor, such as cyclopropanecarboxylic acid, is obtained, it can be coupled to the piperidine moiety. The most direct method involves forming an amide bond between cyclopropanecarboxylic acid and a 4-aminopiperidine (B84694) derivative or, in the case of the target molecule, an ester or ketone formation at the C-4 position. Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), are highly effective for this transformation, facilitating the linkage of a cyclopropanecarboxylic acid to an amine under mild conditions. mdpi.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or anhydride, which then readily reacts with the piperidine nitrogen or a C-4 nucleophile. Palladium(II)-catalyzed C(sp³)–H activation provides a more advanced strategy, enabling the direct cross-coupling of free cyclopropanecarboxylic acids with various partners, offering a step-economical route to chiral cyclopropane derivatives. nih.gov These methods provide a versatile toolkit for incorporating the pre-formed cyclopropylcarbonyl unit into the final molecular structure.

Synthesis of the Piperidin-4-ylmethanone Scaffold

The piperidine ring is a ubiquitous structural motif in pharmaceuticals. researchgate.net Its synthesis and functionalization, particularly at the C-4 position to create a methanone (B1245722) (ketone) linkage, are critical for assembling the target compound.

The construction of the piperidine ring itself is often achieved through intramolecular cyclization, a strategy that forms the heterocyclic core from a linear precursor. nih.gov A variety of methods exist, including metal-catalyzed cyclizations, electrophilic cyclizations, and radical-mediated ring closures. nih.gov For instance, a recently developed one-pot method integrates amide activation, reduction, and intramolecular nucleophilic substitution to convert halogenated amides into piperidines under mild, metal-free conditions. nih.gov

Radical cyclizations, such as those mediated by cobalt(II) catalysts on linear amino-aldehydes, also provide an effective route to the piperidine scaffold. nih.gov Another approach involves the catalytic reductive cyclization of dioximes, which can proceed stereoselectively to yield substituted piperidines. nih.gov These methods highlight the diversity of chemical reactions that can be harnessed to build the core piperidine structure from acyclic starting materials.

The nitrogen atom of the piperidine ring is a key handle for derivatization. As a secondary amine, it is nucleophilic and readily undergoes acylation or amidation. youtube.com These reactions are fundamental for introducing a wide variety of substituents, often to modulate the pharmacological properties of the final compound. The classic Schotten-Baumann reaction, which involves treating the amine with an acyl halide under aqueous basic conditions, is a robust and widely used method. youtube.com

Modern advancements have introduced catalytic approaches, including the use of enzymes like lipases or carboxylic acid reductases (CAR), which can catalyze N-amidation under mild conditions, offering high selectivity. nih.gov Chemical methods using activators like titanium tetrachloride (TiCl₄) can also facilitate direct amidation between a carboxylic acid and an amine at room temperature by overcoming the formation of the unreactive ammonium (B1175870) carboxylate salt. acs.org

Introducing the carbonyl group at the C-4 position is a crucial step in synthesizing the piperidin-4-ylmethanone scaffold. A common starting point is a piperidin-4-one derivative, which can be synthesized through methods like the Mannich condensation reaction. researchgate.net From the piperidin-4-one, various transformations can be employed. For instance, a Strecker-type condensation with an amine and a cyanide source can yield an α-amino nitrile at the C-4 position, which can be further hydrolyzed and functionalized. researchgate.net

Direct C-H functionalization offers a more modern and efficient approach. By carefully selecting a rhodium catalyst and a suitable protecting group on the piperidine nitrogen, it is possible to direct C-H insertion reactions to the C-4 position, overriding the electronic preference for the C-2 position. nih.gov Another strategy involves the conjugate addition of nucleophiles to a protected 1,2-dihydropyridin-4(3H)-one, which establishes the desired substitution pattern at C-4. nih.gov These advanced strategies allow for precise and controlled installation of functionality at the C-4 carbon, paving the way for the attachment of the cyclopropylcarbonyl moiety.

Coupling Strategies for the this compound Core and its Analogs

The secondary amine of the piperidine ring in this compound serves as a versatile handle for introducing a wide array of substituents. This is most commonly achieved through coupling reactions that form stable bonds, such as amide linkages. These strategies are crucial for building more complex molecules that incorporate the this compound moiety as a key structural component.

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry due to the stability and prevalence of the amide group in biologically active molecules. For the this compound core, this transformation involves the reaction of the piperidine nitrogen with a carboxylic acid.

The direct reaction between an amine and a carboxylic acid is generally inefficient. Therefore, the carboxylic acid is typically activated using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the piperidine nitrogen. A common and efficient method for this transformation is the use of carbodiimide (B86325) coupling agents, often in the presence of an additive to improve efficiency and suppress side reactions.

A representative example is the synthesis of 1-(4-chlorophenyl)cyclopropylmethanone, an analog where the piperidine is replaced by a piperazine. mdpi.com In this synthesis, 1-(4-chlorophenyl)cyclopropanecarboxylic acid is coupled with Boc-piperazine. The reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive. mdpi.com HOBt reacts with the activated acid to form an active ester, which is less prone to racemization and reacts efficiently with the amine. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is also added to neutralize the hydrochloride salt of EDC and the proton released during the reaction. mdpi.com

The general scheme for this type of coupling reaction is presented below:

Scheme 1: General Acid-Amine Coupling Reaction

(Image is a placeholder representation of a chemical reaction)

(Image is a placeholder representation of a chemical reaction)

In this reaction, R-COOH represents a generic carboxylic acid, and the piperidine nitrogen of the this compound core acts as the amine nucleophile. The reaction is mediated by a coupling agent and an additive in a suitable solvent.

A variety of coupling reagents can be employed for this transformation, each with its own advantages. The choice of reagent can depend on factors such as the scale of the reaction, the steric and electronic properties of the substrates, and the desired purity of the product.

| Coupling Reagent | Additive | Base | Typical Solvent | Key Characteristics |

|---|---|---|---|---|

| EDC-HCl | HOBt, HOAt | DIPEA, NMM | DCM, THF, DMF | Water-soluble urea (B33335) byproduct, easy workup. mdpi.com |

| DCC | HOBt, HOSu | DIPEA, TEA | DCM, THF | Forms insoluble DCU byproduct, removed by filtration. |

| HATU | None (contains HOAt moiety) | DIPEA, 2,4,6-collidine | DMF, NMP | High efficiency, low racemization, suitable for hindered couplings. |

| PyBOP | None | DIPEA | DMF, DCM | Phosphonium-based reagent, effective for complex substrates. |

The synthesis of such complex molecules often involves a multi-step process where the this compound core is first coupled to a bifunctional linker. This linker-modified core can then be reacted with a second molecule of interest. Amide bond formation is a common strategy for both of these coupling steps. For example, a linker with a terminal carboxylic acid can be coupled to the piperidine nitrogen, and a terminal amine on the other end of the linker can then be used for subsequent reactions.

In the context of PROTACs, which are designed to bring a target protein and an E3 ubiquitin ligase into proximity, the linker connects a ligand for the target protein to a ligand for the E3 ligase. nih.gov The this compound moiety could potentially serve as a building block within one of these ligands or as part of the linker itself. The use of piperidine or piperazine groups within linkers is a known strategy to improve physicochemical properties such as solubility. explorationpub.com

The general approach involves the sequential coupling of the different components as illustrated in the hypothetical scheme below:

Scheme 2: Hypothetical Integration of a Linker

(Image is a placeholder representation of a chemical reaction)

(Image is a placeholder representation of a chemical reaction)

This scheme shows a two-step process where the this compound core is first acylated with a bifunctional linker (containing a carboxylic acid and a protected amine), followed by deprotection and coupling to a second pharmacophore (Pharmacophore 2).

The properties of the linker can be systematically varied to optimize the biological activity of the final conjugate. This modular approach allows for the synthesis of a library of compounds with different linker lengths and compositions.

| Linker Type | Chemical Structure Example | Key Features |

|---|---|---|

| Alkyl Chain | HOOC-(CH₂)n-NHBoc | Flexible, length can be easily varied. |

| PEG Linker | HOOC-(CH₂CH₂O)n-CH₂CH₂-NHBoc | Increases hydrophilicity and solubility. explorationpub.com |

| Rigid Linker | trans-4-(Aminomethyl)cyclohexanecarboxylic acid | Provides conformational constraint. |

| Aromatic Linker | 4-(Boc-aminomethyl)benzoic acid | Introduces rigidity and potential for π-stacking interactions. |

The synthesis of these complex molecules requires careful planning of the synthetic route, including the use of appropriate protecting groups to ensure that the desired couplings occur selectively. The robust nature of the amide bond makes it an ideal choice for constructing these elaborate structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the cyclopropyl and piperidine rings. The protons on the cyclopropyl ring, due to the ring's strain and unique electronic properties, would likely appear in the upfield region, typically between 0.5 and 1.5 ppm. The methine proton adjacent to the carbonyl group would be expected at a slightly downfield position.

The protons on the piperidine ring would exhibit more complex splitting patterns due to their various chemical environments. The protons on the carbons adjacent to the nitrogen atom would be deshielded and appear further downfield, likely in the range of 2.5 to 4.5 ppm, depending on the solvent and whether the nitrogen is protonated. The remaining piperidine protons would resonate at intermediate chemical shifts. The N-H proton of the piperidine ring would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclopropyl CH₂ | 0.5 - 1.0 |

| Cyclopropyl CH | 1.0 - 1.5 |

| Piperidine CH (position 4) | 2.0 - 2.5 |

| Piperidine CH₂ (positions 3, 5) | 1.5 - 2.0 |

| Piperidine CH₂ (positions 2, 6) | 2.5 - 3.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ketone is the most deshielded and would be expected to appear significantly downfield, typically in the range of 200-220 ppm. The carbons of the cyclopropyl ring would resonate at unusually high field for aliphatic carbons, generally between 5 and 20 ppm, a characteristic feature of this strained ring system.

The carbon atoms of the piperidine ring would show distinct signals. The carbons alpha to the nitrogen (C2 and C6) would be found in the 40-50 ppm region, while the other carbons (C3, C4, and C5) would appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | 200 - 220 |

| Piperidine C2, C6 | 40 - 50 |

| Piperidine C4 | 35 - 45 |

| Piperidine C3, C5 | 25 - 35 |

| Cyclopropyl CH | 10 - 20 |

Advanced Two-Dimensional NMR Techniques for Signal Resolution

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques would be essential. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the piperidine and cyclopropyl rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the cyclopropylcarbonyl moiety to the piperidine ring at the C4 position.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. This peak would be expected in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a moderate, and sometimes broad, band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine and cyclopropyl groups would be observed just below 3000 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium, potentially broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₉H₁₅NO), the calculated molecular weight is approximately 153.22 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 153.

The fragmentation pattern would likely involve the characteristic cleavage of the piperidine ring and the loss of the cyclopropyl group. Common fragments might include the loss of a cyclopropyl radical (m/z 96) or the formation of a cyclopropylcarbonyl cation (m/z 69). Cleavage of the piperidine ring could lead to a variety of smaller charged fragments. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which would confirm the elemental composition of the molecule.

X-ray Diffraction (XRD) and Crystallographic Analysis for Conformation and Packing

Should this compound be obtained as a crystalline solid, single-crystal X-ray diffraction (XRD) would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

The crystallographic analysis would reveal the preferred conformation of the piperidine ring (likely a chair conformation) and the relative orientation of the cyclopropylcarbonyl substituent (axial versus equatorial). It would also provide valuable information on the intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which govern the packing of the molecules in the solid state. This level of detail is crucial for understanding the compound's physical properties and its potential interactions with other molecules.

Advanced Spectroscopic and Chromatographic Methods

The structural elucidation and purity assessment of this compound rely on a combination of advanced spectroscopic and chromatographic techniques. While specific research focusing solely on this compound is limited in publicly accessible literature, the analytical behavior can be inferred from the well-established principles of UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) as applied to related cyclopropyl ketone and piperidine-containing molecules.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing compounds with chromophores. The cyclopropyl ketone moiety in this compound is the primary chromophore responsible for UV absorbance. The electronic transitions associated with the carbonyl group (C=O) are influenced by the adjacent cyclopropyl ring.

Detailed Research Findings: The ultraviolet spectra of cyclopropyl conjugated ketones are of significant interest. acs.org The interaction between the cyclopropyl ring and the carbonyl group can lead to shifts in the absorption maxima compared to simple alkyl ketones. Typically, ketones exhibit a weak n→π* transition at longer wavelengths (around 270-300 nm) and a strong π→π* transition at shorter wavelengths. masterorganicchemistry.com For cyclopropyl ketones, the position and intensity of these bands can be affected by the unique electronic properties of the three-membered ring. acs.org The piperidine ring, being a saturated heterocycle, is not expected to contribute significantly to the UV absorption in the near-UV region.

Illustrative Data: Due to the absence of specific published spectra for this compound, the following table presents hypothetical, yet scientifically plausible, UV-Vis absorption data based on the analysis of similar structures.

| Solvent | λmax (n→π) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | λmax (π→π) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Ethanol | ~285 | ~30 | ~195 | ~1500 |

| Hexane | ~288 | ~25 | ~198 | ~1300 |

This data is illustrative and based on the typical spectral characteristics of α-cyclopropyl ketones.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, quantification, and purification of pharmaceutical intermediates like this compound. Reversed-phase HPLC (RP-HPLC) is the most probable mode of analysis for a compound of this polarity.

Detailed Research Findings: The development of HPLC methods for ketones often involves derivatization to enhance UV detection, especially for trace analysis. researchgate.netwaters.comsigmaaldrich.com However, for the analysis of the bulk compound or in-process control, direct analysis is often preferred. The separation of piperidine-containing compounds can be achieved on various stationary phases, with C18 columns being a common choice. researchgate.net The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution from potential impurities. The pH of the mobile phase can be critical for the analysis of basic compounds like this compound, as it influences the ionization state of the piperidine nitrogen and thus its retention behavior.

Illustrative HPLC Method Parameters: Below is a hypothetical data table outlining a typical RP-HPLC method for the analysis of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

This table represents a plausible HPLC method for analytical purposes.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC analysis can be used for purity determination and the identification of volatile impurities.

Detailed Research Findings: The GC analysis of piperidine derivatives can sometimes be challenging due to the basicity of the nitrogen atom, which can lead to peak tailing on certain types of columns. oup.com This can often be mitigated by using base-deactivated columns or by derivatizing the amine functionality. oup.com However, direct GC analysis of piperidine-containing compounds is also feasible with appropriate column selection and method parameters. researchgate.netgoogle.com The volatility of this compound should be sufficient for GC analysis, likely with an inlet temperature in the range of 250-280 °C. A flame ionization detector (FID) would be suitable for quantitative analysis, while mass spectrometry (MS) coupling would provide structural information for impurity identification.

Illustrative GC Method Parameters: The following table provides a hypothetical set of parameters for the GC analysis of this compound.

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 270 °C |

| Injection Mode | Split (20:1) |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Expected Retention Time | ~12.7 min |

This table represents a plausible GC method for analytical purposes.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution and energy levels. These methods solve approximations of the Schrödinger equation to map out a molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Validation

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational efficiency. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—a process known as geometry optimization. researchgate.netderpharmachemica.com For Cyclopropyl(piperidin-4-yl)methanone, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles. derpharmachemica.com This process finds the lowest energy conformation, which is the most probable structure of the molecule in the gas phase.

The piperidine (B6355638) ring is expected to adopt a stable chair conformation. The optimization would also define the spatial orientation of the cyclopropyl (B3062369) and carbonyl groups relative to the piperidine ring. Once the geometry is optimized, DFT can be used to calculate various electronic properties, providing validation of the molecular structure.

Table 1: Representative Electronic Properties Calculable by DFT This table illustrates the type of data that would be generated from a DFT analysis of this compound. The values are hypothetical and for representative purposes only.

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | -X.XXXX | Hartrees |

| Dipole Moment | ~2.5 - 3.5 | Debye |

| Polarizability | ~150 - 170 | Bohr³ |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and chemical reactivity.

In an MEP map of this compound, different colors would denote varying levels of electrostatic potential.

Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are prone to electrophilic attack. This region would be expected around the carbonyl oxygen atom due to its lone pairs of electrons.

Blue Regions: Indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. These regions would likely be found around the hydrogen atoms attached to the piperidine nitrogen and the carbonyl carbon.

Green Regions: Represent neutral or near-zero potential.

This map provides a clear picture of the molecule's charge distribution and helps predict how it will interact with other molecules, such as biological receptors or reagents. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is fundamental in structure-based drug design.

Ligand-Protein Binding Mode Predictions and Interaction Analysis

In a hypothetical docking study, this compound would be treated as a ligand and placed into the binding site of a target protein. The simulation would explore various possible conformations and orientations of the ligand within the binding pocket, calculating the binding affinity for each pose. The most favorable poses are then analyzed to understand the specific intermolecular interactions that stabilize the complex.

These interactions typically include:

Hydrogen Bonds: The carbonyl oxygen could act as a hydrogen bond acceptor, while the N-H group on the piperidine ring could act as a hydrogen bond donor.

Hydrophobic Interactions: The cyclopropyl group and parts of the piperidine ring could engage in hydrophobic interactions with nonpolar residues in the protein's binding site.

Van der Waals Forces: General attractive or repulsive forces between the ligand and protein atoms.

Table 3: Representative Ligand-Protein Interactions from a Docking Simulation This table illustrates the types of interactions that would be identified in a molecular docking analysis of this compound with a hypothetical protein target.

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | TYR 85 (OH) | Hydrogen Bond | 2.9 |

| Piperidine Nitrogen (N-H) | ASP 120 (O) | Hydrogen Bond | 3.1 |

| Cyclopropyl Ring | LEU 45, ILE 90 | Hydrophobic | 3.5 - 4.5 |

Scaffold Selection and Optimization in Structure-Based Drug Design

The this compound structure can be considered a molecular scaffold—a core chemical framework upon which further modifications can be made to develop new compounds with desired biological activities. Structure-based drug design utilizes the insights from molecular docking to guide this optimization process.

By analyzing the predicted binding mode of the initial scaffold, researchers can identify opportunities for improvement. For example, if the docking simulation reveals an unoccupied hydrophobic pocket near the cyclopropyl group, chemists could synthesize derivatives with larger nonpolar substituents at that position to enhance binding affinity. Similarly, if a potential hydrogen bond with the receptor is unfulfilled, modifications could be made to the scaffold to introduce a suitable donor or acceptor group. The piperidin-4-yl methanone (B1245722) core provides a versatile platform for such modifications, allowing for systematic exploration of the chemical space around the core structure to achieve higher potency and selectivity for a given protein target.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions.

Conformational Analysis:

The conformational flexibility of this compound is largely determined by the piperidine ring and the relative orientation of the cyclopropylmethanone substituent. The piperidine ring typically adopts a low-energy chair conformation. However, other higher-energy conformations such as boat and twist-boat are also possible and can be explored during an MD simulation. The substituent at the 4-position can exist in either an axial or equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance.

MD simulations can be employed to explore the conformational landscape of this compound. By simulating the molecule in a solvent environment (e.g., water) at a given temperature, the relative populations and energies of different conformers can be determined. For instance, a simulation could reveal the energy barrier for the ring inversion of the piperidine core and the preferred rotational states of the bond connecting the piperidine ring to the carbonyl group.

Hypothetical Conformational Analysis Data for this compound

| Conformer | Piperidine Ring Conformation | Substituent Position | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| 1 | Chair | Equatorial | 0.00 | 95.8 |

| 2 | Chair | Axial | 2.50 | 3.5 |

| 3 | Twist-Boat | - | 5.50 | 0.6 |

Ligand-Target Interactions:

MD simulations are particularly valuable for understanding how a ligand like this compound interacts with a biological target, such as a receptor or enzyme. Once a plausible binding pose is obtained, for example from molecular docking, an MD simulation of the ligand-protein complex can be performed.

These simulations can reveal the stability of the binding pose and the key interactions that contribute to the binding affinity. For example, the piperidine nitrogen can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. The carbonyl oxygen of the methanone group is a strong hydrogen bond acceptor. The cyclopropyl group, being lipophilic, can engage in van der Waals interactions with hydrophobic pockets of the target protein. MD simulations can track the distances and angles of these interactions over time, providing a dynamic view of the binding event. Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used in conjunction with MD simulations to calculate the binding free energy, offering a quantitative measure of the ligand's affinity for the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.org A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with their experimentally determined biological activities (e.g., IC50 or Ki values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and electronic features.

Commonly used molecular descriptors in QSAR studies include:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Topological descriptors: Connectivity indices that describe the branching of the molecule.

Electronic descriptors: Partial charges, dipole moment, HOMO and LUMO energies.

3D descriptors: Molecular surface area, volume, and shape indices.

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) or random forests. The goal is to find a combination of descriptors that accurately predicts the biological activity of the compounds in the training set. The predictive power of the QSAR model is then validated using an external test set of compounds that were not used in the model development.

For a series of this compound analogs, a QSAR study could reveal which structural features are most important for their biological activity. For instance, the model might show that increasing lipophilicity at a certain position or introducing a hydrogen bond donor at another position leads to an increase in potency.

Hypothetical QSAR Data for a Series of this compound Analogs

| Compound ID | R-Group | pIC50 (Experimental) | LogP | Molecular Weight |

|---|---|---|---|---|

| 1 | H | 6.5 | 1.8 | 167.24 |

| 2 | CH3 | 6.8 | 2.3 | 181.27 |

| 3 | F | 6.7 | 1.9 | 185.23 |

| 4 | Cl | 7.1 | 2.5 | 201.68 |

A hypothetical QSAR equation derived from such data might look like: pIC50 = 0.5 * LogP - 0.01 * Molecular Weight + 6.0

This equation would suggest that higher lipophilicity and lower molecular weight are beneficial for the activity of these compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of the Cyclopropyl (B3062369) Moiety on Reactivity and Biological Activity

The cyclopropyl group is a versatile fragment in drug design, often introduced to modulate a compound's pharmacological properties. acs.org Its unique structural and electronic features can profoundly influence chemical reactivity and biological activity.

The defining characteristic of the cyclopropane (B1198618) ring is its significant ring strain, which arises from the severe deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. libretexts.orgwikipedia.org This angle strain leads to poor overlap of the hybrid orbitals forming the carbon-carbon sigma bonds, resulting in "bent" bonds with enhanced p-character. libretexts.org This feature imparts a degree of olefin-like (double bond) character to the cyclopropane ring, influencing its chemical reactivity. Consequently, the ring can undergo addition reactions where the ring opens, a behavior not typical for other cycloalkanes. pharmaguideline.com

This inherent strain, while increasing chemical reactivity in certain contexts, paradoxically contributes to enhanced metabolic stability in many drug molecules. The cyclopropyl group is generally more resistant to common metabolic pathways, such as enzymatic oxidation by cytochrome P450 enzymes, when compared to more flexible alkyl chains or larger rings. This resistance can lead to a longer biological half-life for the drug, improving its pharmacokinetic profile. The rigid, planar nature of the three carbon atoms in the cyclopropyl ring also serves as a conformational constraint. acs.org By locking a portion of the molecule in a fixed spatial arrangement, the cyclopropyl fragment can reduce the entropic penalty associated with binding to a biological target, potentially enhancing potency and selectivity. researchgate.net

Table 1: Comparison of Cycloalkane Ring Strain

| Cycloalkane | Number of Carbons | C-C-C Bond Angle | Total Ring Strain (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 60° | 27.6 |

| Cyclobutane | 4 | 90° | 26.2 |

| Cyclopentane | 5 | ~108° (non-planar) | 6.5 |

| Cyclohexane | 6 | ~109.5° (chair form) | 0.0 |

Data sourced from references libretexts.orgwikipedia.org.

The potency of compounds containing a cyclopropyl-keto-piperidine motif can be modulated by introducing substituents onto the cyclopropyl ring. While specific SAR data for cyclopropyl(piperidin-4-yl)methanone is not extensively detailed in the provided context, general principles can be derived from related structures. For instance, in a series of 2,2-dichloro-1-(4-ethoxyphenyl)-cyclopropanyl substituted piperidin-1-yl ketones, the presence of substituents on the cyclopropane ring was integral to their biological activity. asianpubs.orgresearchgate.net

The electronic and steric nature of these substituents can alter the interaction of the molecule with its target protein. Electron-withdrawing groups, such as halogens, can affect the electronic distribution of the entire pharmacophore. The size and position of substituents can also dictate the molecule's ability to fit within a specific binding pocket. For example, studies on other cyclopropane-containing compounds have shown that even small alkyl or halogen substituents can significantly impact binding affinity and, consequently, biological potency. researchgate.net

Table 2: General Influence of Cyclopropyl Ring Substitution on Potency

| Substituent Type | General Effect on Potency | Rationale |

|---|---|---|

| Small Alkyl Groups | Variable | Can enhance van der Waals interactions in a hydrophobic pocket or cause steric hindrance. |

| Halogens (e.g., Cl, F) | Often increases | Can enhance binding through halogen bonding and alter electronic properties. |

| Polar Groups (e.g., OH, CN) | Variable | May introduce favorable hydrogen bonding but can also decrease membrane permeability. |

This table represents generalized principles in medicinal chemistry. researchgate.netasianpubs.orgresearchgate.net

Role of the Piperidine (B6355638) Ring in Pharmacophore Design and Activity Modulation

The piperidine ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, valued for its ability to introduce a basic nitrogen center, influence physicochemical properties like solubility, and provide vectors for substitution to optimize target binding. nih.govresearchgate.netthieme-connect.com

Substituents on the piperidine ring can significantly alter the biological profile of a molecule. ajchem-a.com The position, size, and nature of the substituent are critical. For example, in some series of compounds, methyl groups at the 3- or 4-positions of the piperidine ring led to the highest anticancer activity. ajchem-a.com In other cases, introducing a hydroxyl group can increase polarity and provide a hydrogen bonding site, which may enhance binding affinity. acs.org

Derivatization of the piperidine nitrogen is a common strategy to modulate activity and pharmacokinetics. The basicity of the nitrogen atom is crucial for interactions with many biological targets, particularly those with acidic residues like aspartate or glutamate (B1630785) in the binding site. N-alkylation (e.g., N-methyl, N-propyl) can influence potency, selectivity, and even the mechanism of action. acs.org For instance, in a study of piperine (B192125) derivatives, substituting the piperidine ring with small amino functional groups or N-propyl and N-diethyl groups resulted in potent derivatives for MAO-B inhibition. acs.org

Table 3: Impact of Piperidine Ring Modifications on Biological Effects

| Modification | Example Substituent | Potential Biological Consequence |

|---|---|---|

| C-4 Substitution | Methyl, Hydroxy, Aryl | Can enhance potency by occupying a specific sub-pocket of the target. ajchem-a.comacs.org |

| C-3 Substitution | Methyl, Chiral centers | May introduce stereoselectivity in binding and improve efficacy. ajchem-a.com |

| Nitrogen Alkylation | Methyl, Propyl, Ethyl | Alters basicity (pKa), lipophilicity, and can influence target selectivity. acs.org |

| Nitrogen Acylation | Acetyl | Generally reduces basicity, which can decrease certain target interactions but may improve cell permeability. rsc.org |

Data compiled from studies on various piperidine-containing bioactive molecules. ajchem-a.comacs.orgrsc.org

The piperidine ring is not planar and typically adopts a stable, low-energy chair conformation to minimize torsional and angle strain. acs.org However, it can also exist in higher-energy twist-boat or boat conformations. acs.org The specific conformation adopted by the piperidine ring can have significant pharmacological implications, as it dictates the three-dimensional orientation of its substituents.

The preferred conformation determines whether a substituent is in an axial or equatorial position, which in turn affects how the molecule presents itself to its biological target. For a drug to be active, the spatial arrangement of its key functional groups must be complementary to the binding site of the receptor or enzyme. Constraining the piperidine ring into a specific conformation, for example by incorporating it into a bridged system like a quinuclidine, can lock in a bioactive conformation and enhance potency. nih.gov Quantum chemistry calculations on piperine have shown that the piperidine ring has a great influence on the steric and electronic properties of the entire molecule. researchgate.net

Altering the size of the heterocyclic ring from the six-membered piperidine to a five-membered pyrrolidine (B122466) or a seven-membered azepane can have a dramatic effect on potency and stability. researchgate.net Such changes alter the bond angles, ring pucker, and the relative positions of substituents, including the key nitrogen atom.

Table 4: Ring Size and Conformation Effects in Piperidine Analogs

| Ring Analog | Ring Size | Key Conformational Features | Potential Impact on Potency/Stability |

|---|---|---|---|

| Pyrrolidine | 5-membered | Envelope/Twist conformations | Alters N-substituent orientation; may increase or decrease potency depending on target. |

| Piperidine | 6-membered | Chair conformation is most stable | Often represents the optimal ring size for many biological targets. acs.org |

| Azepane | 7-membered | Multiple low-energy conformations | Increased flexibility can be detrimental (entropic loss on binding) or beneficial (accessing new binding modes). |

| Bridged Piperidine (e.g., Quinuclidine) | 6-membered (constrained) | Rigid boat-like conformation | Reduces conformational flexibility, which can increase potency by pre-organizing the molecule for binding. nih.gov |

Linker Region Modifications and their Pharmacological Implications

In many drug candidates, the this compound scaffold is connected to other pharmacophoric elements via a linker. The composition, length, and flexibility of this linker region are critical determinants of a compound's biological activity. Structure-activity relationship (SAR) studies have demonstrated that even subtle changes to the linker can lead to significant variations in potency and selectivity.

For instance, in the development of monoamine oxidase (MAO) inhibitors containing piperidine moieties, the length of the linker between a 3,4-methylenedioxyphenyl (MDP) ring and the piperidine nitrogen has been shown to be a crucial factor. Research on piperine derivatives, which contain a piperidine ring, has indicated that an optimal linker length of 2 to 5 carbon atoms, often as part of a conjugated system, is beneficial for MAO-B inhibitory activity. acs.org The study highlighted that the inhibitory activity was significantly reduced when the amide linkage in piperine analogues was converted to a thioamide, underscoring the importance of the linker's chemical nature. acs.org

These examples, while not exclusively featuring the cyclopropyl ketone, illustrate a fundamental principle in medicinal chemistry that is directly applicable: the linker is not merely a spacer but an active contributor to the molecule's interaction with its target. It influences the compound's ability to adopt the correct orientation within a binding site and can form its own interactions with the target protein.

| Compound Series | Linker Modification | Pharmacological Target | Observed Implication | Reference |

|---|---|---|---|---|

| Piperine Analogues | Variation in carbon chain length (2-5 atoms optimal) | Monoamine Oxidase B (MAO-B) | Linker length is critical for optimal inhibitory activity. | acs.org |

| Piperine Analogues | Amide to Thioamide | Monoamine Oxidase B (MAO-B) | Chemical nature of the linker significantly impacts potency; thioamide reduces activity. | acs.org |

| M1 Antagonists | Variation of N-alkyl group on piperazine (B1678402) | Muscarinic Acetylcholine Receptor M1 | Shallow SAR, with N-propyl showing moderate improvement in activity. | nih.gov |

Stereochemical Considerations and Enantiomeric Purity in SAR

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the interaction between a drug and its biological target. For compounds containing the this compound scaffold, which can possess multiple chiral centers, the specific stereoisomer often dictates the pharmacological activity. Biological systems, being inherently chiral, frequently exhibit different responses to different enantiomers or diastereomers of a compound.

The importance of stereochemistry is clearly demonstrated in the development of peptidyl alpha-keto amides as inhibitors of the cysteine protease calpain. nih.gov In this class of compounds, the L,L diastereomers were found to be potent inhibitors of the enzyme, whereas the corresponding L,D diastereomers exhibited poor inhibition. nih.gov This stark difference established a stringent requirement for the all-L stereochemistry for effective biological activity, highlighting that only one diastereomer could correctly orient itself within the enzyme's active site to produce the desired inhibitory effect.

Further evidence for the profound impact of stereochemistry is seen in a series of bridged piperidine analogues developed as P2Y14R antagonists. The pure (S,S,S) enantiomer of a 2-azanorbornane-containing compound (MRS4738) showed a threefold higher affinity for the receptor compared to its corresponding enantiomer. nih.gov This demonstrates that for a given molecular framework, a single enantiomer can be responsible for the majority of the desired pharmacological effect. The ability to synthesize and test enantiomerically pure compounds is therefore crucial for accurately determining SAR and developing potent and selective drug candidates. acs.org

The synthesis of molecules with specific stereochemistry often requires sophisticated methods. Stereoselective syntheses, such as those employing carbohydrate auxiliaries to create chiral piperidine derivatives, are instrumental in accessing enantiomerically pure compounds for biological evaluation. researchgate.net These synthetic strategies allow medicinal chemists to systematically investigate the SAR of individual stereoisomers, leading to a more precise understanding of the drug-receptor interaction and the development of more effective therapeutics.

| Compound Class | Stereochemical Feature | Biological Target | Pharmacological Outcome | Reference |

|---|---|---|---|---|

| Peptidyl alpha-keto amides | Diastereomers (L,L vs. L,D) | Calpain | The L,L diastereomer was a potent inhibitor, while the L,D diastereomer was inactive. | nih.gov |

| Bridged Piperidine Analogues | Enantiomers ((S,S,S) vs. its enantiomer) | P2Y14 Receptor | The (S,S,S) enantiomer displayed 3-fold higher affinity. | nih.gov |

Medicinal Chemistry and Drug Discovery Applications of the Cyclopropyl Piperidin 4 Yl Methanone Scaffold

Scaffold Hopping and Fragment-Based Drug Design (FBDD) Strategies for Novel Chemotypes

Scaffold hopping and fragment-based drug design (FBDD) are powerful strategies for discovering novel drug candidates with improved properties. dtic.mil The cyclopropyl(piperidin-4-yl)methanone core is well-suited for both approaches due to its desirable physicochemical properties and its composition of common, high-value fragments.

Scaffold Hopping: This strategy involves replacing a central core structure (scaffold) of a known active compound with a chemically different but functionally equivalent moiety to generate novel chemotypes. These new molecules may retain the desired biological activity while offering improvements in areas like potency, selectivity, pharmacokinetics, or intellectual property position.

A notable example of scaffold hopping leading to a clinical candidate containing a related piperidine (B6355638) motif is the discovery of JNJ-42153605, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. medchemexpress.com The development program began with an imidazopyridine scaffold, which suffered from poor metabolic stability. Through a scaffold hopping strategy, the imidazopyridine core was replaced with a 1,2,4-triazolopyridine scaffold. This change, combined with other modifications including the introduction of a phenyl-piperidine group, led to JNJ-42153605, which demonstrated significantly improved metabolic stability and reduced lipophilicity while maintaining high potency. This case highlights how moving from one heterocyclic core to another, while retaining key pharmacophoric elements like the piperidine group, can resolve critical drug development issues.

Fragment-Based Drug Design (FBDD): FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. chemdiv.com These initial hits are then grown or linked together to produce a more potent lead compound. The piperidine and cyclopropyl (B3062369) groups are considered valuable fragments for inclusion in FBDD libraries. The phenyl(piperidin-4-yl)methanone (B1296144) fragment itself is recognized as a privileged structure in drug discovery, appearing in numerous bioactive small molecules. nih.gov Its conformational rigidity and well-defined three-dimensional shape make it an excellent starting point for building molecules with precise vectoral orientations for optimal target engagement.

Rational Drug Design Approaches, including Structure-Based Drug Design (SBDD)

Rational drug design relies on an understanding of the biological target's structure and mechanism of action to create ligands with high affinity and selectivity. The defined stereochemistry of the this compound scaffold makes it particularly amenable to structure-based drug design (SBDD), where knowledge of the target's binding site, often from X-ray crystallography or homology modeling, guides the design process.

The development of mGlu2 receptor PAMs like JNJ-42153605 involved rational design principles. medchemexpress.comacs.org Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site. SBDD and molecular modeling are crucial for identifying and optimizing ligands for these allosteric pockets. The rigidity of the piperidine and cyclopropyl components helps to reduce the entropic penalty upon binding and allows for more accurate predictions of binding poses within the receptor. Computational studies can rationalize how the orientation of the piperidine and its substituents influences interactions with key residues in the allosteric binding site of the mGlu2 receptor, guiding the synthesis of more potent and selective analogs. acs.org

Similarly, in the design of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), understanding the interactions within the active site is key. mdpi.com Structure-activity relationship (SAR) models built from such rational design approaches can define the essential molecular features required for potent inhibition, including shape, hydrophobicity, and electrostatic properties. mdpi.com The cyclopropyl-piperidine scaffold can be used to precisely position functional groups to interact with specific sub-pockets of an enzyme's active site, thereby enhancing binding affinity and selectivity.

This compound as a Lead Compound or Intermediate for Diverse Pharmacological Classes

The versatility of the this compound scaffold has made it a valuable starting point or key intermediate in the synthesis of compounds targeting a wide range of biological systems. Its utility is demonstrated by its presence in molecules developed for CNS disorders, metabolic diseases, and pain management.

One of the most prominent examples is in the field of GPCR modulation , specifically for glutamate and melatonin (B1676174) receptors.

mGlu2 Receptor Modulators: As previously discussed, the discovery of JNJ-42153605 showcases the scaffold's role in developing PAMs for the mGlu2 receptor, which has therapeutic potential for treating schizophrenia and anxiety. medchemexpress.commedchemexpress.comadooq.com

Melatonin Receptor Ligands: Researchers have synthesized series of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as novel ligands for melatonin receptors (MT1 and MT2). nih.govnih.gov These receptors are involved in regulating circadian rhythms, and agonists are used to treat sleep disorders. The cyclopropane (B1198618) carboxamide portion of these molecules is critical for their interaction with the receptors. nih.gov

The core piperidine structure is also fundamental to the opioid receptor modulator class of drugs, particularly fentanyl and its analogs. While not containing the cyclopropyl-ketone moiety, these compounds feature a central piperidine ring that is crucial for their activity at the μ-opioid receptor. nih.gov Structure-activity relationship studies on fentanyl analogs, such as cyclopropylfentanyl, demonstrate how modifications to the groups attached to the piperidine nitrogen and at the 4-position dramatically influence potency and efficacy, highlighting the piperidine ring's importance as a scaffold for this class. nih.govumich.edu

The phenyl(piperidin-4-yl)methanone fragment is a core component of many serotoninergic and dopaminergic receptor ligands , which are used for treating neuropsychiatric and neurodegenerative diseases. nih.gov

Design of Analogs with Improved Potency and Selectivity

A key activity in medicinal chemistry is the iterative design and synthesis of analogs to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides multiple points for chemical modification to explore the structure-activity relationships (SAR).

In the development of mGlu2 PAMs, extensive SAR studies were conducted around the triazolopyridine core and the attached phenyl-piperidine moiety. Modifications to the phenyl ring of the piperidine substituent were explored to enhance potency and CNS penetration. The resulting compound, JNJ-42153605, emerged as a highly potent modulator with an EC50 of 17 nM for the mGlu2 receptor and excellent selectivity against other mGlu receptor subtypes. medchemexpress.com

Similarly, in the design of novel melatonin receptor ligands, two series of compounds based on a cyclopropane carboxamide core were synthesized and evaluated. nih.gov The SAR exploration revealed that the nature and position of substituents on the aryl ring attached to the piperidine, as well as the specific stereochemistry, were critical for achieving high affinity and functional activity at both MT1 and MT2 receptors. nih.govnih.gov

The table below summarizes key findings from analog design studies for related scaffolds, illustrating how systematic modifications can lead to improved pharmacological profiles.

| Compound/Analog Series | Target | Key Structural Modifications | Impact on Potency/Selectivity | Reference |

|---|---|---|---|---|

| JNJ-42153605 | mGlu2 Receptor (PAM) | Scaffold hop from imidazopyridine to 1,2,4-triazolopyridine; optimization of piperidine substituents. | Achieved high potency (EC50 = 17 nM) and significantly improved metabolic stability. Highly selective over other mGlu subtypes. | medchemexpress.com |

| 4-Arylpiperidinyl Amides | Melatonin Receptors (MT1/MT2) | Variation of aryl substituents on the piperidine ring. | Led to the discovery of potent dual MT1/MT2 agonists with microsomal clearance comparable to the drug Ramelteon. | nih.gov |

| N-arylpiperdin-3-yl-cyclopropane carboxamides | Melatonin Receptors (MT1/MT2) | Modification of the N-aryl group and cyclopropane substitutions. | Identified compounds with diverse functional activities (agonist, antagonist) at MT1 and MT2 receptors. | nih.gov |

| Fentanyl Analogs (e.g., Cyclopropylfentanyl) | μ-Opioid Receptor | Replacement of the N-phenethyl group with other substituents; modification of the N-acyl group. | Cyclopropylfentanyl showed high potency, with sub-nanomolar EC50 values at the μ-opioid receptor. | nih.gov |

These examples demonstrate that the this compound scaffold and its close relatives are highly tractable platforms for medicinal chemistry optimization, enabling the fine-tuning of pharmacological properties to produce drug candidates with superior profiles.

Preclinical Biological Activity and Pharmacological Potential

In Vitro Enzyme Inhibition Studies

The cyclopropane (B1198618) moiety, a key feature of Cyclopropyl(piperidin-4-yl)methanone, has been identified as a valuable component in the design of potent HIV-1 protease inhibitors. Research into cyclopropane-derived peptidomimetics demonstrates that incorporating this functional group can help stabilize the molecular structure of inhibitors in a way that mimics their biologically active conformation when bound to the enzyme.

In one study, pseudopeptides incorporating trisubstituted cyclopropanes were synthesized and evaluated as competitive inhibitors of wild-type HIV-1 protease. These compounds, which are analogues of known inhibitors, were found to be highly potent, with inhibitory constants (Ki) in the nanomolar range. For instance, compound 22a , which features a (R)-piperidine-3-carboxamide as a key ligand, demonstrated the most effective inhibitory activity with a half-maximal inhibitory concentration (IC50) of 3.61 nM. plos.org This compound also showed significant activity against wild-type and Darunavir-resistant HIV-1 variants. plos.org The findings suggest that the rigid structure of the cyclopropane ring helps to enforce the extended conformation required for effective binding to the HIV-1 protease active site. plos.org

Table 1: HIV-1 Protease Inhibition by Piperidine-Cyclopropyl Analogs

| Compound | Target | Measurement | Value (nM) |

|---|---|---|---|

| 22a | HIV-1 Protease | IC50 | 3.61 |

| Analog 9 | HIV-1 Protease | Ki | 0.31-0.35 |

| Analog 10 | HIV-1 Protease | Ki | 0.16-0.21 |

| Analog 12 | HIV-1 Protease | Ki | 0.17 |

The this compound scaffold has been utilized in the synthesis of potent inhibitors for Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in certain cancers and linked to chemoresistance. In the development of a novel series of quinoline-based ALDH1A1 inhibitors, a key analog was synthesized via reductive amination using cyclopropyl(piperazin-1-yl)methanone , a closely related derivative. nih.gov

This line of research led to the discovery of highly potent compounds. Structure-activity relationship (SAR) studies revealed that specific substitutions on the piperidine (B6355638) ring were crucial for enhancing inhibitory activity. For example, the 4-cyano-4-phenyl-piperidine substituted compound 86 (NCT-505) was identified as a highly potent inhibitor in both enzymatic and cellular assays. nih.gov These findings underscore the utility of the cyclopropyl-piperazine/piperidine methanone (B1245722) core structure as a building block for developing targeted ALDH1A1 inhibitors. nih.gov

Table 2: ALDH1A1 Inhibition by Related Piperidine Analogs

| Compound | Target | Measurement | Value (nM) |

|---|---|---|---|

| 86 (NCT-505) | ALDH1A1 (Enzymatic) | IC50 | 7 |

| 86 (NCT-505) | ALDH1A1 (Cellular) | IC50 | 24 |

| 91 (NCT-506) | ALDH1A1 (Enzymatic) | IC50 | 12 |

| 91 (NCT-506) | ALDH1A1 (Cellular) | IC50 | 77 |

Derivatives containing both cyclopropyl (B3062369) and piperidine motifs have been identified as agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. FXR is a promising therapeutic target for liver diseases such as non-alcoholic steatohepatitis (NASH).

One such derivative is 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid , a novel and potent FXR agonist. The incorporation of the cyclopropyl group in this and other FXR agonists, such as PX20606, is a key structural feature. For instance, TERN-101 (LY2562175) , a potent partial FXR agonist, has an EC50 value of 193 nM. researchgate.net The development of such compounds highlights the potential of the cyclopropyl-piperidine scaffold in creating new therapeutics for metabolic and liver-related disorders. researchgate.net

Table 3: Farnesoid X Receptor (FXR) Agonism by a Related Compound

| Compound | Target | Measurement | Value (nM) |

|---|

| TERN-101 (LY2562175) | Farnesoid X Receptor | EC50 | 193 |

The enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical component in the cell wall synthesis of Mycobacterium tuberculosis and a validated target for novel anti-tuberculosis drugs. Research into different classes of DprE1 inhibitors has shown that small, hydrophobic groups are essential for cellular potency.

Specifically, in the development of azaindole-based inhibitors, it was noted that small substituents such as methyl, ethyl, or cyclopropyl on the amide nitrogen are necessary for modulating the minimum inhibitory concentration (MIC) and improving the in vitro safety profile of the compounds. While direct testing of this compound against DprE1 has not been detailed, the established importance of the cyclopropyl group in related inhibitor classes suggests its potential as a valuable scaffold in the design of new noncovalent DprE1 inhibitors.

The cyclopropyl-piperidine structure is a key element in the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a well-established target for the treatment of type 2 diabetes. The installation of a cyclopropyl moiety onto traditional 2-cyanopyrrolidide proline mimetics has led to compounds with potent DPP-4 inhibitory activity. nih.gov

Furthermore, a novel analog of the DPP-4 inhibitor Alogliptin was synthesized, featuring a spirocyclic cyclopropyl ring on the piperidinyl moiety. nih.gov This structural modification was designed to study the interaction with the DPP-4 enzyme. In vitro testing confirmed that this novel compound achieved significant inhibition of DPP-4 at concentrations of 1.0, 5.0, and 10.0 µM, although its potency was lower than that of Alogliptin itself. nih.gov This demonstrates that the cyclopropyl-piperidine scaffold is a viable backbone for the development of new DPP-4 inhibitors. nih.gov

Table 4: DPP-4 Inhibition by a Spiro-Cyclopropyl Piperidine Analog of Alogliptin

| Compound | Target | Concentration (µM) | Result |

|---|

| Alogliptin Analog C | DPP-4 | 1.0, 5.0, 10.0 | Significant Inhibition |

Phosphatidylinositol-4-kinases (PI4K) are a family of enzymes involved in various cellular processes, including signal transduction and membrane trafficking, and are considered targets for cancer and viral infections. Despite the investigation of various inhibitors against PI4K isoforms, a review of the available scientific literature did not yield studies detailing the in vitro inhibitory activity of this compound or its close derivatives against any PI4K enzyme.

Receptor Modulation and Binding Affinity Studies

The sigma receptors, divided into σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. The piperidine scaffold is a common feature in many potent sigma receptor ligands. nih.govnih.govrsc.org Research has shown that piperidine derivatives can exhibit high affinity for both σ1 and σ2 receptors. unict.it

In the development of new sigma receptor ligands, piperidine-based alkylacetamide derivatives have been synthesized and shown to have mixed affinity for both σ1 and σ2 subtypes. nih.gov Furthermore, studies comparing piperazine (B1678402) and piperidine derivatives have highlighted that the piperidine moiety is often a key structural element for achieving high affinity for the σ1 receptor while maintaining affinity for the histamine (B1213489) H3 receptor. nih.gov For instance, the replacement of a piperazine ring with a piperidine ring can dramatically increase affinity for the σ1 receptor. nih.gov This suggests that the piperidine core of this compound is a promising foundation for the development of selective sigma receptor ligands.

| Compound | σ1 Receptor Affinity (Kᵢ, nM) | σ2 Receptor Affinity (Kᵢ, nM) |

|---|---|---|

| Compound 5 (piperidine derivative) | 3.64 | - |

| Compound 11 (piperidine derivative) | 4.41 | 67.9 |

| Compound 12 (piperidine derivative) | - | - |

Note: Data for specific this compound was not available. The table shows data for representative piperidine derivatives to illustrate the potential of the scaffold. nih.gov

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. It is a target for the treatment of various neurological and psychiatric disorders. Novel histamine H3 receptor antagonists have been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov

The piperidine ring is a crucial component in many H3 receptor ligands. Studies on dual-acting ligands have shown that piperidine-based compounds can exhibit high affinity for both the histamine H3 and sigma-1 receptors. nih.govunisi.it In a series of 4-oxypiperidine ethers, derivatives containing a benzyl (B1604629) moiety at the 1-position of the piperidine ring showed significant affinity for the human H3 receptor, with some compounds displaying Kᵢ values in the low nanomolar range. nih.govacs.org Molecular docking studies indicate that the protonated nitrogen of the piperidine ring can form a salt bridge and cation-π interactions within the H3 receptor binding pocket. nih.gov

| Compound | Human H3 Receptor Affinity (Kᵢ, nM) |

|---|---|

| ADS031 | 12.5 |

Note: ADS031 is a 4-oxypiperidine ether derivative. nih.govacs.org

Retinol-binding protein 4 (RBP4) is the primary transporter of retinol (B82714) (vitamin A) in the blood. Elevated levels of RBP4 have been linked to various metabolic diseases. Antagonists of RBP4 that block its interaction with transthyretin (TTR) can reduce circulating retinol levels and have therapeutic potential. arvojournals.org Non-retinoid, piperidine-based compounds have been identified as RBP4 antagonists. nih.gov